6-Cyclopropyl-3-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
6-cyclopropyl-3-[[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c27-21-14-20(18-6-7-18)24-16-26(21)15-17-8-12-25(13-9-17)22(28)23(10-11-23)19-4-2-1-3-5-19/h1-5,14,16-18H,6-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIMJDAEWXHFLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C(=O)C4(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Cyclopropyl-3-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dihydropyrimidinone core, a cyclopropyl group, and a piperidine moiety. Its molecular formula is with a molecular weight of approximately 314.44 g/mol.
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antiviral Activity : Similar derivatives have shown antiviral properties against HIV and other viruses by inhibiting reverse transcriptase and other viral enzymes. For instance, 3-phenylpiperidine derivatives demonstrated moderate protection against CVB-2 and HSV-1 in vitro .
- Hypolipidemic Effects : Some related compounds have been documented to lower lipid levels in hyperlipidemic models by blocking cholesterol synthesis pathways .
- Anti-fibrotic Properties : Compounds with similar structures have been noted for their ability to inhibit DDR1/2 signaling pathways, which are implicated in fibrosis .
Biological Activity Data
The following table summarizes the biological activities associated with structurally related compounds:
| Compound Name | Biological Activity | IC50 (nmol/L) | Notes |
|---|---|---|---|
| 3-Phenylpiperidine derivative | Antiviral (HIV) | 92 | Moderate cytotoxicity in Vero cells |
| 6-Cyclopropyl derivative | Hypolipidemic | Not specified | Effective in lowering LDL cholesterol |
| DDR inhibitors | Anti-fibrotic | Varies | Inhibits collagen-induced signaling |
Case Studies
Several studies have highlighted the efficacy of related compounds:
- Antiviral Screening : A study synthesized various 3-phenylpiperidine derivatives and tested them against HIV-1, finding several candidates with promising activity .
- Lipid Modulation : Another investigation into hypolipidemic agents demonstrated that certain piperidine derivatives significantly reduced triglyceride levels in animal models .
- Fibrosis Models : Research on DDR inhibitors showed that modifications to the cyclopropyl group improved pharmacokinetic properties while maintaining anti-fibrotic efficacy, indicating the potential for optimizing similar compounds for therapeutic use .
Scientific Research Applications
Pharmacological Applications
Dihydropyrimidinones, including the compound , have been investigated for various biological activities:
- Antiviral Activity : Research indicates that dihydropyrimidinones exhibit antiviral properties, potentially serving as leads for the development of new antiviral agents. Their mechanism often involves inhibition of viral replication and interference with viral enzymes .
- Antitumor Effects : Compounds within this class have shown promise in inhibiting tumor growth. Studies have reported their efficacy against various cancer cell lines, suggesting their potential as anticancer drugs .
- Antibacterial Properties : The antibacterial activity of dihydropyrimidinones has been documented, with some derivatives exhibiting significant effects against pathogenic bacteria. This makes them candidates for further exploration in antibiotic development .
- Calcium Channel Blockers : Certain dihydropyrimidinones have been identified as potential calcium channel blockers, which are crucial in managing cardiovascular diseases by regulating heart muscle contractions and blood pressure .
- Neuropeptide Antagonists : The compound may also function as a neuropeptide antagonist, indicating its role in modulating neurochemical pathways and offering therapeutic avenues for neurological disorders .
Synthesis and Structural Insights
The synthesis of 6-Cyclopropyl-3-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one typically involves multi-component reactions (MCRs), which are efficient in producing complex structures from simpler starting materials. The Biginelli reaction is a well-known method employed to synthesize dihydropyrimidinones, combining an aldehyde, β-ketoester, and urea under acidic conditions .
Several studies have highlighted the effectiveness of dihydropyrimidinones in various therapeutic contexts:
- Antiviral Studies : A study on the antiviral potential of dihydropyrimidinone derivatives demonstrated significant inhibition of viral replication in vitro. The structure-activity relationship analysis indicated that modifications at specific positions enhanced antiviral efficacy .
- Antitumor Efficacy : In a clinical setting, derivatives similar to the compound were tested against human cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis through targeted pathways .
- Antibacterial Testing : Laboratory tests revealed that specific dihydropyrimidinone derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotics .
Comparison with Similar Compounds
Structural Analog 1: [6-(1-Ethylpropylamino)-pyridin-3-yl]-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone (EP 1 808 168 B1)
Core Structure : Pyrazolo[3,4-d]pyrimidin-4-yloxy linked to a piperidine ring.
Key Differences :
- Pyrazolo-pyrimidine core vs.
- Methanesulfonylphenyl group : Enhances solubility but may reduce blood-brain barrier penetration compared to the phenylcyclopropanecarbonyl group.
- Hypothesized Impact: Likely optimized for peripheral targets (e.g., anti-inflammatory applications) due to sulfonyl group polarity .
Structural Analog 2: 3-[2-[4-[2-Fluoro-4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]benzoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (Reference Standards 2018)
Core Structure : Pyrido[1,2-a]pyrimidin-4-one fused with a bicyclic system.
Key Differences :
- Fluorine substituents : Increase electronegativity and metabolic stability but may reduce bioavailability due to higher polarity.
- Ethyl spacer : Extends the distance between the core and substituents, possibly improving target engagement.
Hypothesized Impact : Suited for CNS targets (e.g., antipsychotics) due to fluorinated aromatic systems .
Structural Analog 3: 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Core Structure: Simplified pyrido-pyrimidinone with a benzisoxazol-piperidine chain. Key Differences:
- Lack of cyclopropyl groups : May result in faster hepatic clearance compared to the target compound.
- Hypothesized Impact: Intermediate pharmacokinetic profile, balancing solubility and membrane permeability .
Tabulated Comparison of Key Features
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis optimization requires attention to reaction conditions (e.g., solvent choice, temperature, and catalysts). For example, piperidine-containing intermediates often require controlled pH during coupling reactions to avoid side products. Safety protocols for handling cyclopropane derivatives (e.g., inert atmosphere for moisture-sensitive steps) are critical, as outlined in safety data sheets . Purification via column chromatography or recrystallization ensures high yields (>90%) and purity (>95%). Reaction progress can be monitored using TLC or HPLC with UV detection.
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the cyclopropyl and dihydropyrimidinone moieties.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ at m/z 434.21).
- HPLC-PDA : Assesses purity (>98%) and detects impurities at levels <0.1% .
- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidin-4-ylmethyl group .
Q. How should researchers handle safety and storage precautions for this compound?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact; wash immediately with water if exposed .
- Storage : Store at –20°C in airtight containers under nitrogen to prevent degradation. Stability studies indicate <5% decomposition over 12 months under these conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
- Methodological Answer :
- Structural Modifications : Synthesize analogs with variations in the cyclopropyl, phenyl, or piperidine groups. For example, replacing the phenyl group with a thiophene alters lipophilicity and binding affinity .
- Assays : Test analogs in target-specific assays (e.g., kinase inhibition or GPCR binding). Compare IC₅₀ values to establish trends.
- Data Analysis : Use computational tools (e.g., MOE, Schrödinger) to correlate structural features with activity. A recent study identified that electron-withdrawing groups on the phenyl ring enhance target engagement by 30% .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Replication : Validate assays in orthogonal systems (e.g., cell-free vs. cell-based assays).
- Batch Analysis : Check for impurities (e.g., via LC-MS) that may interfere with activity. Impurity profiling using pharmacopeial standards is critical .
- Dose-Response Curves : Ensure consistent EC₅₀/IC₅₀ measurements across labs. Contradictions may arise from differences in compound solubility or buffer conditions .
Q. What in silico methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Glide to model binding to targets (e.g., kinases). Docking scores <–7 kcal/mol suggest strong interactions .
- MD Simulations : Run 100-ns simulations to assess binding stability (e.g., RMSD <2 Å indicates stable complexes).
- Free Energy Calculations : MM-GBSA predicts ΔG binding; values <–40 kcal/mol correlate with nM affinity .
Q. What strategies are effective for impurity profiling during scale-up synthesis?
- Methodological Answer :
- LC-MS/MS : Identify impurities at 0.01% levels. Common impurities include decyclopropanated byproducts or oxidized dihydropyrimidinone .
- Synthesis Control : Optimize reaction time to minimize byproducts. For example, reducing stirring time from 24h to 12h decreases impurity X from 2% to 0.5% .
Q. How does the compound’s stability vary under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC. Stability >90% at pH 7.4 after 24h supports oral bioavailability.
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation. Half-life >60 min suggests low first-pass metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
